Dimethyl pyrazine-2,5-dicarboxylate
Overview
Description
Dimethyl pyrazine-2,5-dicarboxylate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of pyrazine, featuring two ester groups at the 2 and 5 positions of the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
Dimethyl pyrazine-2,5-dicarboxylate is a complex compound that has been used in the synthesis of various metal complexes . The primary targets of this compound are metal ions, such as copper (II) and silver (I), where it acts as a ligand . The compound binds to these metal ions via its pyridine and pyrazine nitrogen atoms .
Mode of Action
The compound interacts with its targets (metal ions) through a bidentate coordination mode . In this mode, the compound binds to the metal ion via its pyridine and pyrazine nitrogen atoms . In certain complexes, the heterocyclic pyrazine ring of the compound can also act as a bridging ligand between two metal ions .
Pharmacokinetics
Its physical properties such as its melting point (1695-1701 °C) and boiling point (120-140 °C under 10-13 Torr pressure) have been reported .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it interacts with. For instance, when used as a ligand for the synthesis of copper (II) and silver (I) complexes, the resulting complexes have shown good antibacterial and antifungal properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound has been used to synthesize coordination compounds in water under ambient conditions, suggesting that it is stable and active in aqueous environments . Furthermore, the compound’s ability to form organogels suggests that it can respond to environmental stimuli such as temperature, fluorinion, and shear stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl pyrazine-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrazine-2,5-dicarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dimethyl pyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrazine-2,5-dicarboxylic acid.
Reduction: Pyrazine-2,5-dimethanol.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Dimethyl pyrazine-2,5-dicarboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrazine-2,5-dicarboxylic acid: The parent compound, which lacks the ester groups.
Dimethyl pyrazine-2,6-dicarboxylate: A structural isomer with ester groups at the 2 and 6 positions.
Pyrazine-2,5-dicarboxamide: An amide derivative with different reactivity and applications.
Uniqueness: Dimethyl pyrazine-2,5-dicarboxylate is unique due to its specific ester functional groups, which confer distinct reactivity and solubility properties. These characteristics make it particularly valuable in organic synthesis and material science .
Biological Activity
Dimethyl pyrazine-2,5-dicarboxylate (DMPDC) is a compound with significant potential in various biological applications, particularly in medicinal chemistry and material science. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.
DMPDC is synthesized through the esterification of pyrazine-2,5-dicarboxylic acid with methanol, typically using concentrated sulfuric acid as a catalyst. The resulting compound is a colorless to pale yellow liquid with a high boiling point, making it suitable for high-temperature applications in both organic synthesis and pharmaceutical formulations .
Target Interaction
DMPDC acts primarily as a ligand that can form coordination complexes with metal ions such as copper(II) and silver(I). These complexes exhibit notable antibacterial and antifungal properties. The interaction occurs through a bidentate coordination mode , allowing the compound to effectively bind to metal ions and enhance their biological activity .
Pharmacokinetics
The pharmacokinetic profile of DMPDC indicates its stability in aqueous environments, which is essential for its application in biological systems. Its melting point is reported to be between 1695-1701 °C, with a boiling point of 120-140 °C under reduced pressure. Such properties suggest that DMPDC can maintain its integrity in various biological conditions.
Biological Activities
DMPDC has been studied for its antimicrobial and anticancer properties:
- Antimicrobial Activity : DMPDC and its metal complexes have demonstrated broad-spectrum efficacy against various bacteria and fungi. For example, copper(II) complexes formed with DMPDC have shown significant antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans, often exceeding the efficacy of traditional antibiotics .
- Anticancer Activity : Research indicates that DMPDC exhibits antiproliferative effects on cancer cells. It has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels), which are critical processes in tumor growth and metastasis. For instance, studies have reported that DMPDC can inhibit the proliferation of MCF-7 breast cancer cells, suggesting its potential use as an anticancer agent .
Comparative Analysis with Related Compounds
DMPDC can be compared with similar pyrazine derivatives to highlight its unique properties:
Compound | Biological Activity | Notes |
---|---|---|
Dimethyl pyrazine-2,6-dicarboxylate | Moderate antimicrobial activity | Structural isomer with different reactivity |
Pyrazine-2,5-dicarboxylic acid | Limited biological activity | Parent compound; lacks ester groups |
Dimethyl pyrazine-2,5-dicarboxamide | Enhanced anticancer properties | Amide derivative; different reactivity |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the efficacy of DMPDC metal complexes against multi-drug resistant bacteria. Results indicated that these complexes not only inhibited bacterial growth but also reduced biofilm formation significantly .
- Anticancer Research : In vitro studies on MCF-7 cells showed that treatment with DMPDC led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis confirmed that DMPDC treatment resulted in G2/M phase arrest and increased apoptosis markers .
- Synthesis Innovations : Recent advancements have focused on "green" synthesis methods for producing DMPDC from renewable resources, enhancing its appeal for pharmaceutical applications while reducing environmental impact .
Properties
IUPAC Name |
dimethyl pyrazine-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-13-7(11)5-3-10-6(4-9-5)8(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGTTXDDKDMEHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333800 | |
Record name | Dimethyl pyrazine-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13051-89-3 | |
Record name | Dimethyl pyrazine-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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